4-Morpholino-3-(trifluoromethyl)aniline 4-Morpholino-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 105316-06-1
VCID: VC21322453
InChI: InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
SMILES: C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol

4-Morpholino-3-(trifluoromethyl)aniline

CAS No.: 105316-06-1

Cat. No.: VC21322453

Molecular Formula: C11H13F3N2O

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

4-Morpholino-3-(trifluoromethyl)aniline - 105316-06-1

Specification

CAS No. 105316-06-1
Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
IUPAC Name 4-morpholin-4-yl-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Standard InChI Key WRKWRSUBQVBAQB-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

4-Morpholino-3-(trifluoromethyl)aniline is an aromatic amine with a trifluoromethyl group and a morpholine substituent. The compound is identified by the CAS registry number 105316-06-1 . Basic chemical information about this compound is summarized in Table 1.

Table 1: Basic Chemical Properties of 4-Morpholino-3-(trifluoromethyl)aniline

PropertyValue
CAS Number105316-06-1
Molecular FormulaC₁₁H₁₃F₃N₂O
Molecular Weight246.232 g/mol
Synonyms3-trifluoromethyl-4-morpholinoaniline; 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine
PSA (Polar Surface Area)38.49000
LogP2.77040

The structural composition of 4-Morpholino-3-(trifluoromethyl)aniline features an aniline core with a morpholine group at the para position (position 4) and a trifluoromethyl group at the meta position (position 3) . This arrangement of functional groups contributes to the compound's unique chemical behavior and potential applications.

Structural Features

The structure of 4-Morpholino-3-(trifluoromethyl)aniline can be characterized by three main components:

  • An aniline group (benzenamine) that serves as the core structure

  • A morpholine heterocyclic ring substituted at the para position

  • A trifluoromethyl (-CF₃) group at the meta position

The morpholine group is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms . The presence of this morpholine moiety likely contributes to the compound's solubility properties and potential for hydrogen bonding interactions. Meanwhile, the trifluoromethyl group, with its three fluorine atoms, introduces electron-withdrawing properties and affects the electronic distribution within the molecule.

Synthesis Methods

The synthesis of 4-Morpholino-3-(trifluoromethyl)aniline has been documented through specific reaction pathways. One established synthetic route involves the reduction of 3-trifluoromethyl-4-N-morpholinonitrobenzene (also referred to as 2-Morpholino-5-nitrobenzotrifluoride) .

Synthetic Route from Nitrobenzene Derivative

The synthesis proceeds through the following reaction pathway:

3-Trifluoromethyl-4-N-morpholinonitrobenzene → 4-Morpholino-3-(trifluoromethyl)aniline

Table 2: Reaction Conditions for Synthesis

ParameterCondition
ReagentHydrogen (H₂)
CatalystPalladium 10% on activated carbon
SolventMethanol
Temperature20°C
Pressure760.051 Torr
Reaction Time24 hours
YieldQuantitative (approximately 100%)

Detailed Synthesis Procedure

The preparation of 3-trifluoromethyl-4-N-morpholinoaniline (4-Morpholino-3-(trifluoromethyl)aniline) begins with 3-trifluoromethyl-4-N-morpholinonitrobenzene (1.0 g, 3.62 mmol) which is added to a suspension of 10% palladium on carbon in 25 mL of methanol. The reaction mixture is then placed under 1 atmosphere of hydrogen at ambient temperature for 24 hours . After the reaction is complete, the mixture is filtered through a Celite pad, and the filtrate is concentrated under reduced pressure to yield the desired aniline product in quantitative yield .

Product Characterization

The synthesized 4-Morpholino-3-(trifluoromethyl)aniline has been characterized using various analytical techniques:

¹H-NMR Spectroscopy (DMSO-d6):
δ: 7.20 (d, 1H, J=7.2Hz), 6.92 (d, 1H, J=2.6), 6.81 (dd, 1H, J₁=2.9Hz, J₂=8.4Hz), 3.80 (m, 4H), 3.74 (bs, 2H), 2.83 (bt, 4H, J=4.4Hz), 3.70-3.66 (m, 4H), 3.09-3.06 (m, 4H) .

Mass Spectrometry:
Ammonia CI mass spectrum analysis m/z (relative intensity): 247 (M+H, 100) .

Chemical Properties and Reactivity

Reactivity Profile

The reactivity of 4-Morpholino-3-(trifluoromethyl)aniline can be predicted based on its functional groups:

  • The primary amine group (-NH₂) makes the compound nucleophilic and can participate in various reactions including:

    • Acylation reactions

    • Alkylation reactions

    • Formation of Schiff bases

    • Coupling reactions

  • The morpholine group, being a cyclic amine, can influence the electronic properties of the aromatic ring and may participate in hydrogen bonding.

  • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing and can affect the reactivity of both the aromatic ring and the amino group. It typically enhances the electrophilicity of adjacent carbon atoms while potentially reducing the nucleophilicity of the amino group.

Applications and Research Significance

Synthetic Building Block

4-Morpholino-3-(trifluoromethyl)aniline serves as a valuable building block in organic synthesis. Its functionalized structure with an amine group makes it suitable for various coupling reactions and further derivatization. The compound has been utilized in the preparation of more complex molecules, including:

  • Pyrazole derivatives as mentioned in reference to "1-(3-aminomethylphenyl)-3-trifluoromethyl-5-((3-trifluorarmethyl-9-(N-morpholino)phenyl)aminocarbonyl)pyrazole bis-trifluoroacetate" .

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